1,3-Difluorocyclobutane-1-carboxylic acid

Description

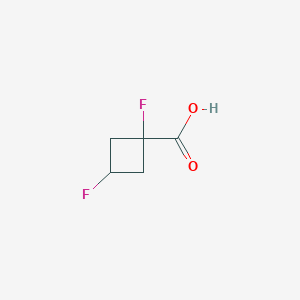

Structure

3D Structure

Properties

Molecular Formula |

C5H6F2O2 |

|---|---|

Molecular Weight |

136.10 g/mol |

IUPAC Name |

1,3-difluorocyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C5H6F2O2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2H2,(H,8,9) |

InChI Key |

KGPOWZUGHLGAOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C(=O)O)F)F |

Origin of Product |

United States |

Contextualization Within Fluorinated Carbocyclic Systems

Saturated, fluorinated carbocycles, in particular, are valued for their ability to serve as bioisosteres—substitutes for other chemical groups that can enhance a drug's properties without altering its fundamental biological activity. The stability of the carbon-fluorine bond often imparts resistance to metabolic degradation, a desirable trait in pharmaceutical agents. nih.gov Research in this area focuses on developing new methods for synthesizing these complex structures, including asymmetric construction, to expand the available chemical space for drug development. researchgate.net

Significance of Cyclobutane Derivatives in Chemical Synthesis

Cyclobutane (B1203170) derivatives are versatile and valuable building blocks in organic synthesis. lifechemicals.comresearchgate.net Their utility stems largely from the inherent ring strain of the four-membered ring, which facilitates selective bond cleavage under specific reaction conditions. acs.org This property allows cyclobutanes to be used as starting materials for a variety of chemical transformations, including ring-opening, ring-expansion, and ring-contraction reactions, leading to the synthesis of diverse acyclic and other cyclic compounds. acs.orgconsensus.app

In medicinal chemistry, the cyclobutane moiety is frequently used to introduce conformational rigidity into a molecule. lifechemicals.com By restricting the possible shapes a molecule can adopt, chemists can design drugs that bind more specifically to their intended biological targets. Unlike a double bond or a cyclopropane (B1198618) ring, the cyclobutane unit generally does not significantly alter the electronic properties of the parent molecule. lifechemicals.com Although historically less common in drug design, several marketed and experimental drugs now contain the cyclobutane ring, highlighting its growing importance. lifechemicals.comresearchgate.net

Overview of Research Trajectories for Fluorinated Carboxylic Acids

Strategies for Cyclobutane Ring Formation

The construction of the cyclobutane skeleton is a critical first step in the synthesis of this compound and its analogues. Several powerful strategies have been employed, including cycloaddition reactions, ring expansion protocols, and oxidative cleavage routes.

[2+2] cycloaddition reactions are a cornerstone for the synthesis of cyclobutane rings, involving the concerted or stepwise union of two unsaturated components. nih.gov Photochemical [2+2] cycloadditions, in particular, are highly effective for creating the strained four-membered ring system. nih.govlibretexts.org These reactions typically involve the excitation of one of the alkene partners to an excited state, which then reacts with a ground-state alkene to form the cyclobutane ring. libretexts.org

A notable example is the intramolecular [2+2] photocycloaddition of the crotyl ether of (S)-4-hydroxycyclohex-2-enone to afford a bicyclo[4.2.0]octanone. nih.gov While not directly yielding a difluorinated cyclobutane, this strategy highlights the utility of photocycloaddition in constructing the core cyclobutane structure, which can then be further functionalized. Thermal [2+2] cycloadditions, particularly with ketenes, also provide a reliable route to cyclobutanone (B123998) derivatives, which are versatile intermediates for further elaboration. libretexts.orgnih.gov

| Reactants | Conditions | Product | Reference |

| 1,1-dichloro-2,2-difluoroethene and acrylonitrile | Cycloaddition | 2,2-dichloro-3,3-difluorocyclobutane-1-carbonitrile | tandfonline.com |

| Conjugated enynes and electron-deficient alkenes | Nickel-catalysis | Cyclobutenes | organic-chemistry.org |

| Sulfonyl allenes and benzyl (B1604629) vinyl ether | Hyperbaric pressure | 3-substituted cyclobutanols | researchgate.net |

Ring expansion reactions offer an alternative and powerful method for the synthesis of cyclobutane derivatives from readily available cyclopropane (B1198618) precursors. nih.gov These methods often involve the generation of a reactive intermediate, such as a carbocation or a carbenoid, which then undergoes a rearrangement to expand the three-membered ring to a four-membered one.

A transition-metal-free ring expansion of gem-difluorinated cyclopropyl (B3062369) N-tosylhydrazones has been developed to provide gem-difluorinated cyclobutenes. organic-chemistry.org Rhodium-catalyzed ring expansion of cyclopropyl N-tosylhydrazones is another effective method for synthesizing monosubstituted cyclobutenes. organic-chemistry.org Furthermore, gold(I)-catalyzed ring expansion of alkynyl cyclopropanols has been shown to be a viable route. harvard.edu An organocatalyzed, enantioselective fluorination-induced Wagner-Meerwein rearrangement of allylic cyclobutanols has also been developed, showcasing a tandem fluorination-ring expansion strategy. nih.gov

| Starting Material | Reagents/Catalyst | Product | Reference |

| gem-difluorinated cyclopropyl N-tosylhydrazones | Transition-metal-free | gem-difluorinated cyclobutenes | organic-chemistry.org |

| Cyclopropyl N-tosylhydrazone | Rhodium catalyst | Monosubstituted cyclobutenes | organic-chemistry.org |

| Alkynyl cyclopropanols | Gold(I) catalyst | Substituted cyclobutanes | harvard.edu |

| Allylic cyclobutanols | Binol-derived phosphoric acids, fluorinating agent | Fluorinated, ring-expanded products | nih.gov |

Oxidative cleavage of larger ring systems or bicyclic compounds can be a strategic approach to unmask a cyclobutane core. While less common for the primary formation of the cyclobutane ring itself, this method can be employed to reveal a functionalized cyclobutane from a more complex precursor. For instance, the oxidative cleavage of tertiary cyclobutanols using Jones reagent can lead to the opening of the cyclobutane ring, a reaction that is dependent on the substitution pattern. cdnsciencepub.com However, under controlled conditions, oxidative cleavage can be used to tailor the functionality of a pre-existing cyclobutane ring. acs.org

A practical synthesis of 3,3-difluorocyclobutane carboxylic acid has been reported starting from 3-methylenecyclobutane carbonitrile. tandfonline.com This process involves an oxidative cleavage of the exocyclic double bond to form a ketone, which is then fluorinated and hydrolyzed. tandfonline.com This multi-step sequence demonstrates how oxidative cleavage is a key transformation in the functionalization of a cyclobutane precursor.

| Substrate | Reagents | Key Transformation | Reference |

| 3-methylenecyclobutane carbonitrile | RuCl₃, NaIO₄ | Oxidative cleavage of alkene to ketone | tandfonline.com |

| Tertiary cyclobutanols | Jones reagent | Oxidative cleavage of the cyclobutane ring | cdnsciencepub.com |

| Protected cyclobutane derivative | Ruthenium tetroxide | Arene degradation to a carboxylic acid | acs.org |

Selective Fluorination Techniques for Cyclobutane Scaffolds

The introduction of fluorine atoms onto a pre-formed cyclobutane ring requires precise control of regioselectivity and stereoselectivity. Various fluorination techniques have been developed to achieve this, ranging from the installation of geminal difluoro groups to the selective placement of a single fluorine atom.

The gem-difluoro motif is a common feature in many biologically active cyclobutane derivatives. The synthesis of 3,3-difluorocyclobutane carboxylic acid often involves the difluorination of a precursor cyclobutanone. tandfonline.com Deoxofluorination reagents such as diethylaminosulfur trifluoride (DAST) are commonly used for this transformation. tandfonline.com

A migratory gem-difluorination of aryl-substituted methylenecyclopropanes has been reported for the synthesis of 2-arylsubstituted gem-difluorocyclobutanes. acs.org This method utilizes Selectfluor and pyridine-HF as the fluorine sources and proceeds through a Wagner-Meerwein rearrangement. acs.org

| Substrate | Fluorinating Agent | Product | Reference |

| 3-oxocyclobutane-1-carbonitrile | Diethylaminosulfur trifluoride (DAST) | 3,3-difluorocyclobutane-1-carbonitrile | tandfonline.com |

| Aryl-substituted methylenecyclopropanes | Selectfluor, Pyridine-HF | 2-arylsubstituted gem-difluorocyclobutanes | acs.org |

The regioselective introduction of a single fluorine atom or multiple fluorine atoms at different positions on the cyclobutane ring is a significant synthetic challenge. The development of rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides a route to chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent regioselectivity. nih.gov

Furthermore, a photocatalyzed ring-opening/fluorination of cyclopropanols using 1,2,4,5-tetracyanobenzene (TCB) and Selectfluor has been shown to be a site-selective β-fluorination method for carbonyl-containing compounds. semanticscholar.org While this method doesn't directly produce a fluorocyclobutane, it demonstrates a strategy for regioselective fluorination that could be adapted to cyclobutane precursors.

| Reaction Type | Key Reagents/Catalyst | Significance | Reference |

| Asymmetric hydroboration | Rhodium catalyst, HBPin | Access to chiral monofluorinated cyclobutenes | nih.gov |

| Photocatalyzed ring-opening/fluorination | TCB, Selectfluor | Site-selective β-fluorination | semanticscholar.org |

Structural Elucidation and Stereochemical Investigations of 1,3 Difluorocyclobutane 1 Carboxylic Acid

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods provide detailed information about the electronic and vibrational states of a molecule, allowing for the confirmation of its covalent structure and the identification of its functional groups.

NMR spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei. For 1,3-Difluorocyclobutane-1-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the cyclobutane (B1203170) ring protons and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found in the downfield region of the spectrum, often as a broad singlet around 12 ppm, due to hydrogen bonding. libretexts.org The cyclobutane protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a characteristic downfield chemical shift, typically in the range of 165-185 ppm. libretexts.org The carbons of the cyclobutane ring will have their chemical shifts influenced by the attached fluorine atoms, with the carbon bearing both a fluorine and a carboxylic acid group (C1) and the carbon bearing the second fluorine atom (C3) showing significant downfield shifts due to the electronegativity of the substituents.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum for this compound would be expected to show two distinct signals for the non-equivalent fluorine atoms at the C1 and C3 positions. The chemical shifts and coupling constants would provide valuable information about the stereochemical relationship between the fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | ~12 | Broad Singlet |

| Ring CH₂ | 2.5 - 3.5 | Multiplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 180 |

| C1-F | 80 - 95 |

| C2/C4 | 30 - 45 |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| F at C1 | -180 to -200 | Multiplet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the carbon-fluorine bonds.

The most prominent features would be a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band between 1710 and 1760 cm⁻¹. libretexts.org The broadness of the O-H band is a result of hydrogen bonding between carboxylic acid molecules. spectroscopyonline.com Additionally, strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The presence of the cyclobutane ring may also give rise to specific skeletal vibrations. dtic.mil

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretch | 1710 - 1760 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-O | Stretch | 1210 - 1320 | Medium |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the loss of the entire carboxyl group (-COOH). youtube.com Therefore, prominent peaks corresponding to [M-OH]⁺ and [M-COOH]⁺ would be expected. The presence of fluorine atoms would also influence the fragmentation pattern, and fragments containing fluorine would be identifiable. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-OH]⁺ | Loss of hydroxyl radical |

| [M-COOH]⁺ | Loss of carboxyl group |

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information about its solid-state conformation, including bond lengths, bond angles, and dihedral angles.

The crystal structure would reveal the exact geometry of the cyclobutane ring, which is typically puckered rather than planar. acs.org The analysis would provide precise measurements for all bond lengths (C-C, C-O, C=O, C-F, C-H, O-H) and bond angles within the molecule. The dihedral angles would define the puckering of the cyclobutane ring and the orientation of the substituents relative to the ring. In the solid state, carboxylic acids often form hydrogen-bonded dimers, and X-ray crystallography would confirm the existence and geometry of such interactions. mdpi.com

Table 6: Predicted X-ray Crystallographic Data for this compound (Representative Values)

| Parameter | Predicted Value |

|---|---|

| C-C (ring) Bond Length | 1.54 - 1.56 Å |

| C-F Bond Length | 1.35 - 1.40 Å |

| C-C(O) Bond Length | 1.50 - 1.53 Å |

| C=O Bond Length | 1.20 - 1.25 Å |

| C-O Bond Length | 1.30 - 1.35 Å |

| C-C-C (ring) Angle | ~88 - 92° |

| F-C-C Angle | ~109 - 112° |

This compound can exist as different stereoisomers (cis/trans isomers and enantiomers). X-ray crystallography can unambiguously determine the relative stereochemistry of the substituents on the cyclobutane ring. For example, it can distinguish between the cis isomer (where the two fluorine atoms are on the same side of the ring) and the trans isomer (where they are on opposite sides). If the compound crystallizes in a chiral space group, anomalous dispersion methods can be used to determine the absolute configuration of a single enantiomer. ubc.ca This is crucial for understanding the molecule's chiroptical properties and its potential interactions in biological systems.

Analysis of Intermolecular Interactions

The intermolecular forces in this compound are primarily dictated by the presence of the carboxylic acid group and the two fluorine atoms. The carboxylic acid moiety is capable of forming strong hydrogen bonds, where the hydroxyl hydrogen acts as a hydrogen bond donor and the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. pressbooks.pubyoutube.com These hydrogen bonds are the most significant intermolecular interactions and are responsible for the formation of dimers in the solid state and in non-polar solvents.

Table 1: Key Intermolecular Interactions in this compound

| Interaction Type | Description | Contributing Functional Groups | Relative Strength |

| Hydrogen Bonding | Strong directional interaction between a hydrogen atom on an electronegative atom and a lone pair of electrons on another electronegative atom. | Carboxylic acid (-COOH) | Strong |

| Dipole-Dipole Interactions | Electrostatic attraction between the positive end of one polar molecule and the negative end of another. | Carbon-Fluorine (C-F) bonds, Carbonyl (C=O) group | Moderate |

| Van der Waals Forces | Weak, non-specific attractions arising from temporary fluctuations in electron distribution. | Entire molecule | Weak |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for the purification, purity assessment, and separation of stereoisomers of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis and purification of carboxylic acids. nih.gov For this compound, reversed-phase HPLC is a suitable method.

Stationary Phase: A C18 or C8 bonded silica (B1680970) column is typically used, providing a non-polar stationary phase.

Mobile Phase: A mixture of an aqueous solvent (often with a buffer to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of isomers and impurities.

Detection: UV detection is commonly used for carboxylic acids, although the chromophore in this compound is weak. nih.gov To enhance sensitivity, derivatization with a UV-absorbing or fluorescent tag can be performed. nih.gov Mass spectrometry (LC-MS) can also be coupled with HPLC for sensitive and selective detection.

Table 2: Hypothetical HPLC Method Parameters for Isomer Separation

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B in 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

GC is a high-resolution technique suitable for the analysis of volatile compounds. Carboxylic acids are generally not volatile enough for direct GC analysis and require derivatization to increase their volatility. lmaleidykla.lt

Derivatization: Esterification is a common derivatization method for carboxylic acids. lmaleidykla.lt For example, reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst converts the carboxylic acid to its corresponding ester. Silylation is another effective method where the acidic proton is replaced by a trimethylsilyl (B98337) group. lmaleidykla.lt

Stationary Phase: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (wax) phase or a cyanopropyl phase, is suitable for separating the derivatized isomers.

Detection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides good sensitivity. For more selective and sensitive detection, a Mass Spectrometer (GC-MS) can be used, which also provides structural information for peak identification. nih.govresearchgate.netnih.gov

Table 3: Hypothetical GC Method for Analysis of Methylated Derivatives

| Parameter | Condition |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Preparative Chromatography for Compound Isolation

For the isolation of larger quantities of pure isomers of this compound, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC.

Column: Preparative columns have a larger diameter and are packed with larger particle size stationary phase to accommodate higher sample loads.

Loading: A concentrated solution of the isomer mixture is injected onto the column.

Fraction Collection: As the separated isomers elute from the column, a fraction collector is used to collect the pure fractions. The purity of the collected fractions is then verified using analytical HPLC.

This technique is crucial for obtaining stereochemically pure samples for further spectroscopic analysis and biological testing.

Conformational Analysis and Dynamic Properties of 1,3 Difluorocyclobutane 1 Carboxylic Acid Systems

Cyclobutane (B1203170) Ring Pucker and Inversion Dynamics

A cyclobutane ring adopts a non-planar, puckered conformation to minimize the torsional strain that arises from eclipsing interactions between adjacent C-H bonds in a hypothetical planar structure. libretexts.orgmasterorganicchemistry.com This puckering results in a "butterfly" shape, where one carbon atom deviates from the plane formed by the other three. stackexchange.com This deviation is characterized by a puckering angle (θ), which for the parent cyclobutane molecule has been determined to be approximately 28-29.59 degrees. nih.govresearchgate.net

The puckered ring is not static. It undergoes a rapid process of ring inversion, or "ring flipping," where the puckered conformation inverts through a planar transition state. stackexchange.com This process is associated with a low energy barrier, which for unsubstituted cyclobutane is approximately 1.5 kcal/mol (around 482 cm⁻¹). stackexchange.comnih.gov This low barrier means that at room temperature, the inversion is extremely rapid, leading to an averaged structure on the NMR timescale unless studied at very low temperatures. researchgate.net

The puckering creates two distinct types of substituent positions on each carbon atom: axial and equatorial. In the ring inversion process, axial substituents become equatorial and vice versa. For monosubstituted cyclobutanes, the substituent generally prefers the equatorial position to minimize steric interactions. stackexchange.com In 1,3-disubstituted systems, the relative stability of cis and trans isomers is determined by the ability of the substituents to occupy equatorial positions. For instance, the cis isomer of 1,3-dimethylcyclobutane is more stable than the trans isomer because both methyl groups can simultaneously occupy equatorial positions in one of the puckered conformations. stackexchange.com

| Parameter | Unsubstituted Cyclobutane | Notes |

| Puckering Angle (θ) | ~28° - 29.6° | Angle of deviation from planarity. nih.govresearchgate.net |

| Inversion Barrier | ~1.5 kcal/mol (~482 cm⁻¹) | Energy required to pass through the planar transition state. stackexchange.comnih.gov |

| Conformation | Puckered ("Butterfly") | Minimizes torsional strain. stackexchange.com |

| Dynamics | Rapid Ring Inversion | Interconversion of two equivalent puckered conformations. stackexchange.com |

This table presents data for the parent cyclobutane molecule as a baseline for understanding the effects of substitution.

Influence of Fluorine Substituents on Conformational Preferences

The introduction of highly electronegative fluorine atoms onto the cyclobutane ring has profound effects on its conformational preferences, driven by both steric and stereoelectronic factors. Fluorine is a relatively small atom, so its steric influence is less pronounced than that of larger groups. However, its electronic effects are significant. acs.org

In 1,3-difluorocyclobutane, the conformational equilibrium will be dictated by the desire to minimize unfavorable steric and electrostatic interactions while maximizing stabilizing electronic interactions. The strong dipole of the C-F bond plays a crucial role. In the cis isomer, a conformation where both fluorine atoms occupy equatorial-like positions would be favored to reduce steric strain. In the trans isomer, the ring would pucker to place one fluorine in an axial position and the other in an equatorial position.

NMR spectroscopy is a powerful tool for studying the conformation of fluorinated cyclobutanes, as both ¹⁹F chemical shifts and H-F coupling constants are sensitive to the dihedral angles between the atoms and thus to the ring's pucker. researchgate.netresearchgate.netacs.org Temperature-dependent NMR studies can provide information on the energy differences between different conformers. researchgate.net

A key stereoelectronic factor is the gauche effect, which is observed in systems like 1,2-difluoroethane (B1293797) where the gauche conformer is surprisingly more stable than the anti conformer. msu.edu This effect is often attributed to hyperconjugation, a stabilizing interaction between the σ orbital of a C-H bond and the antibonding σ* orbital of an adjacent C-F bond (σC–H → σ*C–F). acs.org In a 1,3-difluorocyclobutane system, similar stabilizing interactions are expected to influence the puckering of the ring, favoring conformations that allow for anti-periplanar alignment of these donor and acceptor orbitals.

Interplay of Carboxylic Acid and Fluorine with Ring Conformation

In 1,3-difluorocyclobutane-1-carboxylic acid, the conformational landscape is further complicated by the presence of the carboxylic acid (-COOH) group. This group is sterically more demanding than a fluorine atom and will have a strong preference for the equatorial position to minimize steric hindrance with the axial substituent at the C3 position.

The carboxylic acid group is also a potent electron-withdrawing group. quora.com The combined inductive effects of the two fluorine atoms and the carboxylic acid group will significantly polarize the cyclobutane ring. This polarization can influence bond lengths and angles, and potentially the puckering angle and inversion barrier of the ring.

The relative stereochemistry of the three substituents becomes critical. For example, in a cis-difluoro isomer where the carboxylic acid is also cis to the fluorines (all on the same face of the ring), it would be impossible for all three substituents to occupy equatorial positions simultaneously. This would lead to significant steric strain, likely forcing one of the fluorine atoms into an unfavorable axial position. Conversely, in an isomer where the carboxylic acid group is trans to the two cis-fluorine atoms, a conformation with the bulky -COOH group equatorial and the two fluorines in axial and equatorial positions, respectively, might be favored. Computational studies on such systems are essential to accurately predict the lowest energy conformers.

Stereoelectronic Effects in Fluoro-Substituted Cyclobutanes

Stereoelectronic effects are orbital interactions that dictate the shape and stability of molecules. acs.org In fluoro-substituted cyclobutanes, the most significant of these is hyperconjugation involving the C-F bond. The antibonding orbital of the C-F bond (σ*C–F) is a low-energy, good electron acceptor. It can accept electron density from neighboring, well-aligned C-H or C-C sigma bonds (σC–H or σC–C). acs.org

This donor-acceptor interaction is maximized when the orbitals are anti-periplanar (dihedral angle of 180°). In the puckered cyclobutane ring, various C-H and C-C bonds will be positioned gauche or anti to the C-F bonds. The puckered conformation that maximizes the number of stabilizing anti-periplanar σC–H → σ*C–F interactions, while minimizing destabilizing interactions (like steric repulsion or dipole-dipole repulsion), will be the most populated.

For this compound, the puckering of the ring will adopt a state that represents the best compromise among several factors:

Placing the bulky -COOH group in an equatorial position.

Minimizing steric repulsion between axial substituents.

Maximizing stabilizing σC–H → σ*C–F hyperconjugative interactions.

Minimizing electrostatic repulsion between the polar C-F and C-COOH bonds.

Natural Bond Orbital (NBO) analysis is a computational method used to study these hyperconjugative interactions and quantify their energetic contributions, providing a deeper understanding of the conformational preferences in such complex substituted ring systems. nih.gov

| Interaction Type | Description | Expected Influence on Conformation |

| Steric Hindrance | Repulsive interaction between bulky groups. | Favors placing the -COOH group in the equatorial position. |

| Torsional Strain | Strain due to eclipsing of bonds on adjacent atoms. | Drives the ring to adopt a puckered conformation. quora.com |

| Angle Strain | Strain due to deviation from ideal bond angles (109.5°). | Present in the puckered ring (bond angles ~88°), but less severe than the torsional strain of a planar ring. libretexts.org |

| Gauche Effect (Hyperconjugation) | Stabilizing σC–H → σ*C–F orbital interaction. | Favors specific puckered conformations that allow anti-periplanar alignment of these orbitals. acs.org |

| Dipole-Dipole Interactions | Electrostatic interactions between polar C-F and C-COOH bonds. | Influences the preferred orientation of substituents to minimize repulsive forces. |

Computational and Theoretical Investigations of 1,3 Difluorocyclobutane 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic landscape. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its ability to provide accurate results for medium-sized molecules at a manageable computational expense. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a more efficient approach. researchgate.netmdpi.com For 1,3-Difluorocyclobutane-1-carboxylic acid, DFT would be employed to determine its optimized geometry, vibrational frequencies, and a host of electronic properties.

A typical DFT study would involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. researchgate.net The output of these calculations would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the carboxylic acid group would be expected to be an electron-rich region, while the areas around the fluorine atoms would exhibit negative electrostatic potential.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are hypothetical and represent typical ranges for similar fluorinated organic acids based on DFT calculations.

Ab Initio Methods for Property Prediction

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, although at a greater computational cost than DFT. nih.gov For a molecule like this compound, ab initio calculations would be valuable for benchmarking the results obtained from DFT and for calculating properties where DFT may be less reliable.

High-level ab initio calculations could be used to obtain a very accurate determination of the molecular geometry and to calculate gas-phase acidities. nih.gov These methods are particularly useful for studying systems where electron correlation effects are significant. The choice of ab initio method and basis set would be crucial for obtaining reliable results, with larger basis sets and higher levels of theory generally yielding more accurate predictions.

Molecular Dynamics Simulations for Conformational Landscapes

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. nih.gov The presence of two fluorine atoms and a carboxylic acid group on the ring of this compound will lead to a complex conformational landscape with multiple possible stereoisomers (cis/trans) and puckered conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule over time, providing insights into its flexibility and the relative populations of different conformers. nih.gov

An MD simulation would begin with a starting geometry of the molecule, which would then be placed in a simulated environment, such as a box of water molecules to mimic aqueous solution. The forces on each atom are calculated using a force field (e.g., AMBER, CHARMM), and the equations of motion are integrated over time to generate a trajectory of the molecule's movement. Analysis of this trajectory can reveal the preferred conformations, the energy barriers between them, and the influence of the solvent on the conformational equilibrium. For this compound, MD simulations could elucidate the preferred orientation of the carboxylic acid group relative to the fluorine atoms and the degree of ring puckering.

Prediction of Physicochemical Parameters Relevant to Molecular Design

For applications in drug discovery and development, several key physicochemical parameters are of interest, including acidity (pKa) and lipophilicity (LogP). Computational methods can provide valuable estimates of these properties, guiding the design and synthesis of new molecules.

Computational Assessment of Acidity (pKa)

The acidity of a molecule, quantified by its pKa value, is a critical determinant of its behavior in biological systems. researchoutreach.org Computational methods for pKa prediction typically involve calculating the Gibbs free energy change for the deprotonation reaction in solution. researchgate.net A common approach involves using a thermodynamic cycle that separates the free energy change into gas-phase and solvation components.

The gas-phase acidity can be calculated with high accuracy using quantum chemical methods like DFT or ab initio calculations. The solvation free energies of the protonated and deprotonated species are then calculated using a continuum solvation model (e.g., SMD, PCM). researchgate.net The presence of the electron-withdrawing fluorine atoms in this compound is expected to increase its acidity (lower its pKa) compared to the non-fluorinated analogue. nbuv.gov.uanuph.edu.ua The magnitude of this effect will depend on the stereochemical relationship between the fluorine atoms and the carboxylic acid group.

Table 2: Predicted pKa Values for Cyclobutane Carboxylic Acids

| Compound | Predicted pKa |

| Cyclobutane-1-carboxylic acid | 4.8 |

| cis-1,3-Difluorocyclobutane-1-carboxylic acid | 3.9 |

| trans-1,3-Difluorocyclobutane-1-carboxylic acid | 4.1 |

Note: These are hypothetical values based on the expected acidifying effect of fluorine substitution and may vary depending on the computational method used.

Prediction of Lipophilicity (LogP) in Specific Solvents

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acdlabs.com Computational LogP prediction methods can be broadly classified into fragment-based and property-based approaches. Fragment-based methods, such as ALOGP and miLOGP, estimate LogP by summing the contributions of individual molecular fragments. Property-based methods calculate LogP from the free energy of transfer between octanol (B41247) and water, which can be determined using MD simulations or continuum solvation models. researchgate.net

Table 3: Predicted LogP Values in Octanol-Water

| Compound | Predicted LogP |

| Cyclobutane-1-carboxylic acid | 1.2 |

| cis-1,3-Difluorocyclobutane-1-carboxylic acid | 0.8 |

| trans-1,3-Difluorocyclobutane-1-carboxylic acid | 0.9 |

Note: These are hypothetical values based on general trends observed for fluorinated organic acids and are subject to the accuracy of the prediction method.

Bioisosteric Design Principles and Computational Validation

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. The compound this compound exemplifies a sophisticated application of bioisosteric design, where the interplay between the cyclobutane scaffold and geminal fluorine substitution offers unique advantages in mimicking and improving upon existing molecular frameworks. Bioisosterism, a strategy centered on the substitution of a molecular fragment with another that retains similar biological activity, is a key principle in drug design.

In the context of this compound, the cyclobutane ring itself serves as a rigid and three-dimensional bioisostere for more flexible alkyl chains or other cyclic systems. This constrained conformation can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. The introduction of fluorine atoms further refines the molecule's properties. Fluorine, being a close mimic of hydrogen in terms of size, can often be substituted without significant steric hindrance. However, its high electronegativity profoundly influences the local electronic environment.

Computational studies play a pivotal role in validating the bioisosteric potential of this compound. These theoretical investigations allow for the prediction and rationalization of how the unique structural features of this compound impact its behavior as a bioisostere. Key physicochemical properties that are computationally modeled include:

Acidity (pKa) : The presence of two electron-withdrawing fluorine atoms is expected to significantly lower the pKa of the carboxylic acid group compared to its non-fluorinated counterpart. nbuv.gov.ua This increased acidity can lead to stronger interactions with biological targets, such as enzymes or receptors, that involve proton transfer or hydrogen bonding. Computational calculations of pKa can guide the design of compounds with optimal acidity for a specific biological environment. researchgate.net

Conformational Preferences : The rigid nature of the cyclobutane ring limits the number of accessible conformations. Computational methods, such as quantum mechanics calculations, can determine the preferred puckering of the cyclobutane ring and the orientation of the substituents. researchgate.net This conformational rigidity can be advantageous in locking the molecule into a bioactive conformation, thereby enhancing its potency.

Molecular Electrostatic Potential (MEP) : MEP maps are computationally generated to visualize the electron density distribution within a molecule. For this compound, the MEP would highlight the electron-deficient regions around the fluorine atoms and the electron-rich area of the carboxylic acid. This information is crucial for understanding and predicting non-covalent interactions with biological macromolecules. researchgate.net

A comparative computational analysis of this compound with a parent compound or a different bioisosteric replacement can provide a quantitative validation of its design. The following table illustrates a hypothetical comparison of key computed properties:

| Property | Parent Compound (Cyclobutanecarboxylic acid) | This compound | Rationale for Change |

| Calculated pKa | ~4.8 | ~3.5 | Inductive effect of two fluorine atoms |

| Calculated LogP | ~0.6 | ~1.2 | Increased lipophilicity due to fluorine |

| Dipole Moment | Lower | Higher | Increased polarity from C-F bonds |

| Conformation | Flexible puckering | Rigid, defined pucker | Steric and electronic influence of fluorine |

By leveraging these computational tools, medicinal chemists can rationally design and validate bioisosteric replacements like this compound, leading to the development of drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The insights gained from these theoretical investigations are invaluable in navigating the complexities of drug discovery and development.

Role As a Molecular Scaffold and Building Block in Chemical Synthesis Research

Application in the Construction of Complex Molecular Architectures

While the direct application of 1,3-difluorocyclobutane-1-carboxylic acid in the total synthesis of complex natural products is not yet extensively documented in publicly available research, its role as a foundational building block for constructing intricate molecular architectures is well-established in synthetic and medicinal chemistry. The rigid, three-dimensional nature of the cyclobutane (B1203170) core serves as a valuable scaffold for creating novel chemical entities with well-defined spatial arrangements of functional groups. bioorganica.com.uabioorganica.com.ua

The synthetic accessibility of fluorinated cyclobutane derivatives, including this compound, allows for their incorporation into larger, more complex molecular frameworks. bioorganica.com.uaresearchgate.net Researchers utilize these building blocks to explore new chemical space, moving away from traditional flat, aromatic structures towards more sp³-rich architectures that can offer improved pharmacological profiles. The cyclobutane unit can act as a bioisosteric replacement for other cyclic or acyclic moieties, enabling the fine-tuning of a molecule's properties. tandfonline.comnih.gov The presence of the carboxylic acid functionality provides a convenient handle for further chemical transformations, allowing for the attachment of various other molecular fragments through amide bond formation or other coupling reactions.

Utility in Medicinal Chemistry Research as a Conformationally Constrained Moiety

A key application of this compound in medicinal chemistry research lies in its use as a conformationally constrained moiety. researchgate.net The inherent rigidity of the cyclobutane ring limits the number of accessible conformations that a molecule can adopt. This reduction in conformational flexibility can have several advantageous effects in drug design. By locking a portion of a molecule into a specific orientation, researchers can probe the bioactive conformation required for binding to a biological target.

The strategic placement of the two fluorine atoms on the cyclobutane ring further influences its conformational preferences. The gauche effect between the fluorine atoms and adjacent substituents can favor specific puckered conformations of the four-membered ring, providing an additional layer of conformational control. nih.gov This predictable conformational behavior makes this compound a valuable tool for medicinal chemists seeking to design molecules with precise three-dimensional structures.

Design of Fluorinated Analogues for Structure-Activity Relationship Studies (SARs) in Research Settings

This compound is an important building block for the synthesis of fluorinated analogues in structure-activity relationship (SAR) studies. nih.govmdpi.com SAR is a critical component of the drug discovery process, where systematic modifications to a lead compound's structure are made to understand how these changes affect its biological activity. The introduction of fluorine atoms can profoundly impact a molecule's properties, including its electronic distribution, lipophilicity, and metabolic stability. nbuv.gov.ua

By incorporating the 1,3-difluorocyclobutane moiety into a series of analogues, researchers can systematically probe the effects of fluorine substitution at specific positions. This allows for the elucidation of key interactions between the drug candidate and its biological target. For instance, a fluorine atom can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with the protein backbone. The electron-withdrawing nature of fluorine can also alter the acidity of nearby functional groups, which can in turn affect binding or pharmacokinetic properties. researchgate.netnuph.edu.ua

Precursor for Advanced Chemical Intermediates

This compound serves as a versatile precursor for the synthesis of a variety of advanced chemical intermediates. chemicalbook.com The carboxylic acid group can be readily transformed into other functional groups, such as amides, esters, alcohols, and amines, through well-established synthetic methodologies. bioorganica.com.uaresearchgate.net These transformations open up a wide range of possibilities for further chemical diversification.

For example, the carboxylic acid can be converted to an acyl chloride or activated ester, which can then be reacted with a wide array of amines to generate a library of amides. Alternatively, reduction of the carboxylic acid can yield the corresponding alcohol, which can be further functionalized. The Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid provides access to the corresponding amine, a key functional group in many biologically active molecules. bioorganica.com.uaresearchgate.net

The stability of the gem-difluorocyclobutane motif under various reaction conditions allows for these transformations to be carried out efficiently, making this compound a valuable starting material for the synthesis of more complex and functionally diverse building blocks for drug discovery and materials science. nih.govacs.org

Future Prospects and Emerging Research Avenues for 1,3 Difluorocyclobutane 1 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The demand for fluorinated building blocks in multigram quantities for pharmaceutical research necessitates the development of efficient, scalable, and environmentally conscious synthetic pathways. bioorganica.com.uatandfonline.com Current routes to fluorinated cyclobutanes often rely on methods such as [2+2] cycloadditions, which may use hazardous precursors like 1,1-dichloro-2,2-difluoroethene, a chlorofluorocarbon (CFC) with restricted availability. tandfonline.com

Future research will likely focus on catalytic and flow-chemistry-based approaches to mitigate these issues. The development of transition-metal-catalyzed cycloadditions using safer, more accessible starting materials presents a significant opportunity. Furthermore, leveraging biocatalysis and enzymatic resolutions could provide highly stereoselective and sustainable routes to chiral derivatives. The optimization of reaction sequences to enable gram-scale synthesis without the need for chromatographic purification is a key goal for practical application. researchgate.net

| Emerging Synthetic Strategy | Key Reagents/Conditions | Potential Advantages |

| Catalytic [2+2] Cycloadditions | Transition metal catalysts, alternative fluoroalkenes | Avoidance of hazardous reagents (e.g., CFCs, acrylonitrile), improved atom economy. tandfonline.com |

| Flow Photochemistry | Photoreactors, propellane, diacetyl | High-throughput synthesis, scalability (demonstrated for related bicyclic cores). semanticscholar.org |

| Deoxofluorination of Ketones | Diethylaminosulfur trifluoride (DAST), PyFluor | Access from readily available cyclobutanones, improved safety with modern reagents. tandfonline.com |

| Ring-Opening Fluorination | Electrophilic fluorinating agents (e.g., Selectfluor) | Construction of complex fluorinated skeletons from strained rings. nih.govrsc.org |

Exploration of Underutilized Reactivity Profiles

The reactivity of 1,3-difluorocyclobutane-1-carboxylic acid is largely centered on standard transformations of the carboxylic acid group. However, the influence of the gem-difluoro group on the ring's stability and reactivity remains an area ripe for exploration.

Future investigations could focus on leveraging the electronic properties of the C-F bonds to direct novel reactions. For instance, selective ring-opening reactions under transition metal catalysis could transform the cyclobutane (B1203170) scaffold into valuable acyclic or larger ring systems, using the difluorinated carbon as a versatile synthon. researchgate.net Another promising avenue is the exploration of transannular C–H functionalization, a powerful strategy for molecular editing that could enable the direct and selective introduction of substituents at the C3 position, a significant challenge in cycloalkane chemistry. nih.gov The development of methods to selectively cleave a single C-F bond could also open pathways to monofluorinated derivatives with distinct properties.

| Reaction Type | Potential Reagents | Expected Product Class |

| Transannular C–H Arylation | Palladium catalysts, specialized ligands (e.g., QuinNuPyridones) | γ-Functionalized cyclobutane derivatives. nih.gov |

| Catalytic Ring Opening | Transition metal catalysts | Functionalized carbocyclic or heterocyclic molecules. researchgate.net |

| Selective Hydrodefluorination | Rhodium catalysts, HBPin, base | Monofluorinated cyclobutane derivatives. researchgate.net |

| Carboxylic Acid Derivatization | SOCl₂, amines, alcohols | Amides, esters, and other acid derivatives for library synthesis. semanticscholar.org |

Integration into Complex Polycyclic Systems

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for constructing complex, polycyclic molecules with precisely defined geometries. While its use as a bioisostere in drug candidates is established, its role as a linchpin in the synthesis of intricate polycyclic and bicyclic systems is an emerging frontier. bioorganica.com.uasemanticscholar.org

Future research will likely target the use of this compound in intramolecular cyclization and cycloaddition reactions. By functionalizing both the carboxylic acid and the C3 position of the ring, the molecule can serve as a precursor to bicyclo[1.1.1]pentane (BCP) analogues or other strained ring systems that are of high interest in medicinal chemistry. semanticscholar.org Ring-expansion methodologies, converting the four-membered ring into larger, difluorinated carbocycles like cyclopentanes or cyclohexanes, also represent a promising direction for creating novel chemical space.

Advanced Methodologies for Stereochemical Control

For applications in life sciences, the precise control of stereochemistry is paramount. The synthesis of specific enantiomers and diastereomers of substituted cyclobutanes is a significant synthetic challenge.

Emerging research is focused on the development of catalytic, asymmetric methods to achieve high levels of stereocontrol. Rhodium-catalyzed asymmetric hydroboration has been shown to be effective for producing chiral gem-difluorinated α-boryl cyclobutanes, which are versatile intermediates. researchgate.net Future work will likely expand this toolkit to include enantioselective fluorination techniques and diastereoselective reductions or alkylations on cyclobutane precursors. researchgate.net These advanced methods will be critical for accessing single-isomer derivatives of this compound, enabling a more nuanced exploration of its structure-activity relationships in biological systems.

| Methodology | Catalyst/Reagent | Key Outcome |

| Asymmetric Hydroboration | Rhodium catalysts, chiral ligands, HBPin | Enantioselective synthesis of chiral borylated cyclobutanes. researchgate.net |

| Diastereoselective Reduction | Sodium borohydride (B1222165) (NaBH₄) on specialized substrates | Scalable synthesis of cis-1,3-disubstituted cyclobutanes. researchgate.net |

| Enantioselective Fluorination | Chiral electrophilic/nucleophilic fluorinating agents | Direct asymmetric introduction of fluorine atoms. nih.gov |

Expanding its Utility as a Versatile Synthetic Platform

The true potential of this compound lies in its utility as a versatile platform for generating a diverse library of fluorinated building blocks. researchgate.net The carboxylic acid handle is a gateway to a vast array of other functional groups, including amines, alcohols, amides, and esters.

Future efforts will focus on creating robust protocols to convert the acid into these other functionalities on a multigram scale, making a wide range of derivatives readily accessible to medicinal chemists. bioorganica.com.uaresearchgate.netnuph.edu.ua For example, Curtius rearrangement can provide access to corresponding aminocyclobutanes, while reduction can yield cyclobutylmethanols. bioorganica.com.ua The development of chiral gem-difluorinated α-boryl cyclobutanes from related systems provides a platform for synthesizing a great diversity of enantioenriched fluorinated cyclobutane derivatives through subsequent cross-coupling reactions. researchgate.net This platform approach will solidify the role of the 1,3-difluorocyclobutane core as a foundational element in discovery chemistry.

New Paradigms in Fluorine Atom Introduction and Functionalization

Advances in fluorination chemistry continue to provide safer, more selective, and more efficient methods for introducing fluorine into organic molecules. Traditional methods often require harsh conditions or highly toxic reagents like fluorine gas.

The future in this area points toward new paradigms such as late-stage fluorination, where fluorine is introduced at the end of a synthetic sequence, and the development of novel electrophilic and nucleophilic fluorinating reagents with improved handling and reactivity profiles (e.g., Selectfluor™, PyFluor). semanticscholar.org Ring-opening fluorination, where fluorination is accompanied by cleavage of a strained ring, offers a novel strategy for creating complex, acyclic fluorinated structures. nih.gov Furthermore, methods that go beyond simple fluorination to achieve difluoromethylation or trifluoromethylation of carboxylic acids are expanding the toolkit for creating fluorinated bioisosteres. chemrevlett.com These emerging technologies will undoubtedly be applied to the synthesis of this compound and its analogues, making them more accessible and enabling the creation of derivatives with novel fluorination patterns.

| Technique | Reagent Type | Key Features |

| Electrophilic Fluorination | N-F reagents (e.g., Selectfluor™) | Milder, safer, and more stable than traditional reagents like F₂ gas. |

| Nucleophilic Fluorination | Alkali or ammonium (B1175870) fluorides | Direct displacement of leaving groups; used in building block synthesis. researchgate.net |

| Deoxofluorination | Sulfur-based reagents (e.g., DAST, PyFluor) | Conversion of ketones/alcohols to gem-difluorides/monofluorides. tandfonline.com |

| Ring-Opening Fluorination | Electrophilic fluorinating agents on strained rings | Concomitant ring cleavage and C-F bond formation to build complex skeletons. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Difluorocyclobutane-1-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors or direct fluorination of cyclobutane derivatives. For example, lithium hydroxide-mediated hydrolysis in methanol/water mixtures can yield carboxylate intermediates, followed by acidification to isolate the final product. Purification via silica gel column chromatography (hexane/ethyl acetate gradients) is critical to achieve >95% purity, as demonstrated in analogous fluorinated cyclopropane syntheses . Optimization of reaction conditions (e.g., temperature, stoichiometry) and use of coupling reagents like HATU (for amide bond formation in derivatives) can improve yields .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H NMR identifies proton environments (e.g., cyclobutane ring protons at δ 2.0–3.0 ppm), while ¹⁹F NMR confirms fluorine substitution patterns (e.g., doublets for geminal difluoro groups at δ −88 to −91 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H⁺] or [M+Na⁺] peaks) with precision ≤2 ppm error .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity, using C18 columns and acetonitrile/water mobile phases .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : The compound may exhibit hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in sealed containers at 2–8°C. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers investigate the antifungal potential of this compound derivatives?

- Methodological Answer : Structural analogs of difluoromethyl-containing compounds have shown antifungal activity. Design derivatives with substituents (e.g., isopropoxycarbonyl groups) to enhance bioavailability. Test in vitro against Candida spp. or Aspergillus strains using broth microdilution assays (CLSI M27/M38 guidelines). Compare MIC values to fluconazole controls and analyze structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data for fluorinated cyclobutane derivatives?

- Methodological Answer :

- Statistical Optimization : Use design of experiments (DoE) to identify critical factors (e.g., reaction time, solvent polarity) affecting yields .

- Data Reproducibility : Replicate studies under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability.

- Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed journals to validate anomalies .

Q. How can computational modeling guide the design of this compound analogs with improved target binding?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to enzymatic targets (e.g., fungal lanosterol 14α-demethylase).

- QSAR : Develop quantitative SAR models correlating electronic parameters (Hammett σ) or steric effects (Taft constants) with bioactivity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and regioselectivity in fluorination reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.